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AB-Chiminaca

Cat. No.: B2560839
M. Wt: 355.5 g/mol
InChI Key: BLLKAWANSRRHLA-IBGZPJMESA-N
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Description

Context within Synthetic Cannabinoid Receptor Agonist (SCRA) Research

AB-CHMINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has garnered significant attention in the scientific community. drugsandalcohol.ie It belongs to the indazole-based class of synthetic cannabinoids, a structural feature common to many substances monitored by global drug enforcement and public health organizations. drugsandalcohol.ie The compound is structurally analogous to other synthetic cannabinoids like AB-FUBINACA, with the primary difference being the substitution of a cyclohexyl group for the 4-fluorophenyl group found in AB-FUBINACA. cuny.eduswgdrug.org This class of compounds is of particular interest to researchers due to their potent interaction with cannabinoid receptors and their continued emergence on the illicit drug market. nih.govcfsre.org

The study of SCRAs like AB-CHMINACA is a crucial area of research for several reasons. Initially, these compounds were developed for legitimate scientific inquiry to explore the endocannabinoid system, contributing to significant advancements in understanding cannabinoid receptors. nih.gov However, their diversion for recreational use has necessitated further research to understand their pharmacological and toxicological profiles. nih.gov AB-CHMINACA, like many of its counterparts, is a potent agonist of both the CB1 and CB2 receptors. wikipedia.org Research has shown it to be a full agonist, exhibiting higher efficacy at the CB1 receptor than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govfederalregister.gov This high potency is a characteristic feature of many third-generation synthetic cannabinoids. ekb.eg

Historical Overview of Chemical Identification and Research Emergence

AB-CHMINACA was first synthesized and patented by Pfizer in 2009 as part of research into potential therapeutic applications of cannabinoid receptor agonists. swgdrug.orgekb.eg However, it did not find its way into commercial therapeutic use. ekb.eg The compound emerged on the illicit drug market and was first officially reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in February 2014, following a seizure of herbal material in Riga, Latvia. drugsandalcohol.ie The substance was analytically identified using gas chromatography-mass spectrometry (GC-MS), and its structure was confirmed by the Latvian Institute of Organic Synthesis using nuclear magnetic resonance (NMR). drugsandalcohol.ie

Following its initial detection, AB-CHMINACA was detected in numerous European Union Member States, Turkey, and Norway. drugsandalcohol.ie This led to a joint assessment by the EMCDDA and Europol in March 2017. drugsandalcohol.ie The compound's reemergence was noted in April 2024 by the Center for Forensic Science Research and Education (CFSRE) in the United States, where it was detected in paper and toxicology samples. drugsandalcohol.ie Due to its potent effects and prevalence, AB-CHMINACA has been classified as a Schedule I controlled substance in the United States and is controlled in several other countries, including Germany and China. wikipedia.orgdrugsandalcohol.ie

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O2 B2560839 AB-Chiminaca

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKAWANSRRHLA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342277
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219330-90-0
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Structural Characterization Studies

The synthesis and characterization of AB-CHMINACA are critical for its identification in forensic laboratories and for understanding its chemical properties. In its pure form, the compound is described as a white to off-white crystalline solid that is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) but sparingly soluble in aqueous solutions. drugsandalcohol.ieofdt.fr

Established Synthetic Routes

Several synthetic pathways for producing AB-CHMINACA have been documented in scientific literature. A common method involves the alkylation of methyl indazole-3-carboxylate, which serves as a frequent starting material. This intermediate is then typically subjected to hydrolysis to yield the carboxylic acid, followed by an amide coupling reaction with the appropriate L-valinamide derivative.

One specific route involves reacting N-(1-(aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with L-valinamide to produce (S)-AB-CHMINACA. drugsandalcohol.ie An alternative synthesis starts with 1H-indazole-3-carboxylic acid, which is alkylated before being coupled with L-valinamide. drugsandalcohol.ie A modified approach to the synthesis of AB-CHMINACA has also been optimized by using potassium tert-butoxide and bromomethyl cyclohexane, with the reaction being heated to reflux for an extended period to improve yields. frontiersin.org

Identification of Chemical Precursors

Forensic analysis has identified several key chemical precursors used in the clandestine manufacture of AB-CHMINACA. These compounds are essential starting materials for the synthetic routes described above.

Identified Precursors for AB-CHMINACA Synthesis

Precursor Name Chemical Formula Role in Synthesis
1H-Indazole-3-carboxylic acid C₈H₆N₂O₂ Core indazole structure. ofdt.fr
Methyl 1H-indazole-3-carboxylate C₉H₈N₂O₂ A common starting material, often alkylated. drugsandalcohol.ie
L-Valinamide C₅H₁₂N₂O Provides the chiral amino acid amide moiety. drugsandalcohol.ieofdt.fr
(Bromomethyl)cyclohexane C₇H₁₃Br Adds the cyclohexylmethyl tail to the indazole nitrogen. ofdt.fr

Stereochemical Considerations

AB-CHMINACA possesses a chiral center at the alpha-carbon of the valine residue, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-AB-CHMINACA and (R)-AB-CHMINACA. drugsandalcohol.ieecddrepository.org The spatial arrangement of atoms, or stereochemistry, is a critical aspect of its molecular structure.

Enantiospecific Synthesis Methodologies

The synthesis of a specific enantiomer, known as enantiospecific synthesis, is crucial. Based on the typical precursors used, the (S)-configuration is the expected and most commonly synthesized form. drugsandalcohol.ieecddrepository.org This is achieved by using a chiral starting material, most notably L-valinamide, which has the desired (S)-configuration. drugsandalcohol.ieofdt.fr The use of L-valine derivatives ensures that the resulting AB-CHMINACA molecule maintains this specific stereochemistry. nih.gov Conversely, (R)-AB-CHMINACA can be synthesized under identical conditions by substituting L-valinamide with D-valinamide. drugsandalcohol.ie

Analysis of Enantiomeric Composition

Distinguishing between the (R) and (S) enantiomers requires specialized analytical techniques, as they share the same physical and chemical properties except for their interaction with plane-polarized light. drugsandalcohol.ie Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a primary method for separating and quantifying the enantiomers. drugsandalcohol.iemmu.ac.uk For instance, a Lux® i-Cellulose-5 column has been shown to be effective for separating enantiomers of AB-CHMINACA and related compounds with a terminal amide moiety. nih.gov Analysis of seized samples using chiral HPLC coupled with mass spectrometry has confirmed that the (S)-enantiomer is predominant, often comprising 93.6% to 99.3% of the mixture. mmu.ac.uknih.gov Other techniques for differentiation include vibrational and electronic circular dichroism spectroscopy. drugsandalcohol.ie

Regioisomerism in AB-CHMINACA Analogues

Regioisomers are molecules that have the same molecular formula but differ in the location of their functional groups. In the context of AB-CHMINACA, regioisomerism most often refers to the position of the alkyl group on the indazole ring system. nih.govcapes.gov.br

In AB-CHMINACA, the cyclohexylmethyl group is attached to the nitrogen at position 1 (N1) of the indazole ring. nih.gov However, an isomer where this group is attached to the nitrogen at position 2 (N2) has also been identified in seized products. drugsandalcohol.ienih.gov This N2 isomer, known as AB-CHMINACA 2-isomer, has the same molecular formula and weight, resulting in very similar mass spectra, which can complicate forensic analysis. drugsandalcohol.ie These regioisomers can be differentiated by their chromatographic retention times and would be expected to have different nuclear magnetic resonance (NMR) spectra. drugsandalcohol.ie

The synthesis of these regioisomers can be achieved by using a common precursor and separating the resulting mixture. nih.govcapes.gov.br It is often debated whether the 2-alkyl-2H-indazole regioisomer is a synthetic byproduct resulting from improper purification during clandestine synthesis or if it is intentionally produced. nih.govcapes.gov.brresearchgate.net

Identification of Regioisomers

The chemical structure of AB-CHMINACA, like other indazole-based synthetic cannabinoids, allows for the formation of regioisomers. The most prominent of these is the 2-alkyl-2H-indazole regioisomer, sometimes referred to as AB-CHMINACA 2-isomer. nih.govdrugsandalcohol.ie This isomer differs from the primary compound, (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA), in the attachment point of the cyclohexylmethyl group to the indazole core. In AB-CHMINACA, this group is bonded to the nitrogen at position 1 (N1) of the indazole ring, whereas in the regioisomer, it is attached to the nitrogen at position 2 (N2). drugsandalcohol.ieecddrepository.org

The formation of the 2-alkyl regioisomer is often a result of the synthetic process. nih.govresearchgate.net During the alkylation of the methyl indazole-3-carboxylate precursor, the desired 1-alkylated product is predominantly formed, but the 2-alkyl regioisomer can arise as a minor byproduct. researchgate.net If this isomeric impurity is not adequately removed through purification, it can be carried through the subsequent steps of the synthesis, resulting in the presence of the AB-CHMINACA 2-isomer in the final product. nih.govnih.gov The question of whether this regioisomer is always an unintentional manufacturing impurity or sometimes an intentionally synthesized agent remains a subject of investigation. researchgate.netcapes.gov.br Its detection in commercial synthetic cannabinoid products has been reported. nih.govcapes.gov.br

The differentiation of AB-CHMINACA from its 2-isomer is crucial for forensic and research purposes. Although both isomers possess the same molecular formula and mass, leading to very similar mass spectra, they can be distinguished using various analytical techniques. drugsandalcohol.ienih.gov Methods such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are effective in their differentiation. nih.govnih.govnih.gov For instance, their gas chromatography retention times differ, and their fragmentation patterns in mass spectrometry show distinguishing characteristics. drugsandalcohol.ienih.gov Furthermore, their NMR and IR spectra are not identical, reflecting the differences in their molecular structures. drugsandalcohol.ieresearchgate.net

In addition to positional isomers, AB-CHMINACA also possesses a chiral center, leading to the existence of (S) and (R) enantiomers. drugsandalcohol.ieecddrepository.org The (S)-enantiomer is the form that was first described in patent literature and is generally expected based on the common precursors used in synthesis. drugsandalcohol.ieecddrepository.org

Implications of Regioisomerism for Chemical Identity

Regioisomerism has significant implications for the chemical identity of AB-CHMINACA. While AB-CHMINACA and its 2-isomer are constitutionally identical in that they are composed of the same atoms, the different arrangement of these atoms results in two distinct molecules with unique chemical and physical properties. drugsandalcohol.ie

The following table summarizes the key analytical distinctions that define the separate chemical identities of the AB-CHMINACA regioisomers:

Analytical TechniqueDifferentiating Feature for Regioisomers
Gas Chromatography (GC) Different retention times. drugsandalcohol.ie
Mass Spectrometry (MS) While molecular ions are the same, the fragmentation patterns under techniques like GC-EI-MS are distinguishable. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra are different due to the distinct chemical environments of the protons and carbons in each isomer. nih.govdrugsandalcohol.ienih.gov
Infrared (IR) Spectroscopy The vibrational modes of the molecules differ, leading to distinct IR spectra. drugsandalcohol.ieresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy The electronic transitions differ, resulting in unique UV-Vis absorption spectra. nih.gov

The existence of these isomers complicates the analytical identification process, requiring forensic and quality control laboratories to employ methods capable of distinguishing between them. nih.gov The failure to differentiate between the 1-alkyl-1H-indazole and the 2-alkyl-2H-indazole regioisomers could lead to an incomplete or inaccurate chemical characterization of a given sample. nih.gov Therefore, the characterization of these isomers, often prepared from a common precursor for comparative studies, is essential for establishing unambiguous identification. nih.govcapes.gov.br

Pharmacological Characterization at Cannabinoid Receptors

Cannabinoid Receptor Binding Affinity and Efficacy Profiles

AB-CHIMINACA demonstrates high affinity and efficacy at both CB1 and CB2 receptors. capes.gov.brnih.govloinc.orgloinc.org

This compound is a potent and active agonist of the CB1 receptor. drugsandalcohol.iewikipedia.org Studies have shown that it binds with high affinity to the CB1 receptor, with reported Ki values as low as 0.78 nM. wikipedia.org In functional assays, this compound acts as a full agonist at the CB1 receptor, exhibiting higher efficacy than many other known full agonists. capes.gov.brnih.gov For instance, in [35S]GTPγS binding assays, which measure G-protein activation, this compound demonstrated significant agonistic activity. capes.gov.brnih.gov Its potency is further highlighted by its EC50 value of 7.4 nM for CB1 receptor activation. drugsandalcohol.ie The interaction of this compound with the CB1 receptor is responsible for its dose-dependent effects, including catalepsy, hypothermia, and suppression of movement. mdpi.comnih.gov

Table 1: this compound Interaction with CB1 Receptor
ParameterValueAssay TypeSource
Binding Affinity (Ki)0.78 nMRadioligand Binding Assay wikipedia.org
Functional Potency (EC50)7.4 nMFunctional Assay drugsandalcohol.ie
EfficacyFull Agonist[35S]GTPγS Binding Assay capes.gov.brnih.gov

This compound also exhibits potent agonistic activity at the CB2 receptor. wikipedia.org It binds to the CB2 receptor with high affinity, with a reported Ki value of 0.45 nM. ecddrepository.orgwikipedia.org While its affinity for the CB2 receptor is comparable to or even slightly higher than for the CB1 receptor, some studies suggest it has a reduced efficacy at the CB2 receptor compared to the CB1 receptor. ecddrepository.org Despite this, it is still considered a potent CB2 agonist. wikipedia.org

Table 2: this compound Interaction with CB2 Receptor
ParameterValueAssay TypeSource
Binding Affinity (Ki)0.45 nMRadioligand Binding Assay ecddrepository.orgwikipedia.org
EfficacyAgonist- wikipedia.org

While the primary targets of this compound are the cannabinoid receptors, some research has explored its potential for off-target interactions. otago.ac.nz Some synthetic cannabinoids have been found to interact with other receptors like potassium, nicotinic, and serotonin (B10506) receptors. nih.gov However, studies focusing on this compound have indicated that its activity at non-cannabinoid G-protein coupled receptors is limited. otago.ac.nz One study found that while this compound appeared to signal in part through non-CB1 mechanisms to elevate cAMP, this effect was minor. nih.govresearchgate.net

Cannabinoid Receptor 2 (CB2) Interactions

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

As a GPCR agonist, this compound's binding to cannabinoid receptors initiates intracellular signaling cascades.

The canonical signaling pathway for CB1 receptors involves coupling to pertussis toxin-sensitive G proteins of the Gi/o family. mdpi.comnih.gov Activation of this pathway by agonists like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). mdpi.comnih.gov This Gαi-mediated signaling is a key mechanism underlying the pharmacological effects of cannabinoids. mdpi.comnih.gov this compound is a full agonist in activating this G-protein signaling pathway. capes.gov.brnih.gov

Under certain conditions, the CB1 receptor can also couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels. nih.govotago.ac.nz Some studies have reported that this compound can elicit an elevation in cAMP levels, suggesting an activation of Gαs signaling. nih.govresearchgate.net This effect has been observed in HEK cells expressing the CB1 receptor. nih.govresearchgate.net However, other research has not been able to replicate this finding, and it has been suggested that this Gαs-like signaling may be dependent on factors such as receptor expression levels. otago.ac.nzotago.ac.nzresearchgate.net One study indicated that the stimulatory effects of this compound on cAMP were only partially inhibited by a CB1 antagonist, suggesting that some of this effect might occur through non-CB1 receptor mechanisms. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), initiates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. portlandpress.com A key component of this cascade is the Extracellular Signal-Regulated Kinase (ERK). The activation of ERK is a complex process that can be initiated by both G-protein dependent and G-protein independent (e.g., via β-arrestin) mechanisms following agonist binding to the receptor. portlandpress.comnih.gov

For cannabinoid receptor 1 (CB1R), agonist-induced activation of ERK has been shown to peak within minutes. nih.gov This signaling is mediated by Gi/o proteins, as the response can be inhibited by pertussis toxin (PTX), a known inhibitor of this G-protein family. nih.govacs.org Specifically, the βγ subunit released from Gαiβγ heterotrimers can activate a cascade leading to ERK phosphorylation. acs.org In addition to G-proteins, the protein β-arrestin1 is also responsible for activating MAPK signaling, including the ERK1/2 pathway. portlandpress.com

Synthetic cannabinoids, in general, are known to activate the ERK pathway. Studies on various synthetic cannabinoid receptor agonists (SCRAs) demonstrate their ability to induce ERK1/2 phosphorylation in cells expressing cannabinoid receptors. nih.govnih.gov The potency and efficacy of this activation can vary significantly between different compounds, reflecting their unique structure-activity relationships. nih.gov For instance, research on a panel of SCRAs at the CB2 receptor showed that all tested compounds stimulated ERK phosphorylation in a concentration-dependent manner, and this effect was abolished by PTX, confirming its dependence on Gi/o protein signaling. nih.gov While direct, comprehensive studies detailing the specific mechanisms of this compound-induced ERK activation are limited, its characterization as a potent cannabinoid receptor agonist suggests it engages this critical signaling pathway, a common feature of both endogenous and synthetic cannabinoids. ontosight.ainih.gov

Comparative Pharmacological Profiling with Endocannabinoids and Other Synthetic Cannabinoids

Potency and Efficacy Comparisons in Receptor Assays

This compound is a potent agonist at both CB1 and CB2 receptors. ontosight.aiwikipedia.org Receptor binding assays have determined its binding affinity (Ki) to be 0.78 nM at the CB1 receptor and 0.45 nM at the CB2 receptor. wikipedia.org In functional assays, this compound is characterized as a full agonist, in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is considered a partial agonist. nih.govojp.gov

Studies show that this compound exhibits a higher efficacy in activating the CB1 receptor than many other known full agonists. nih.govojp.gov Its potency as a CB1 receptor agonist has been reported with a half-maximal effective concentration (EC₅₀) of 7.4 nM. drugsandalcohol.iecfsre.org The stereochemistry of the molecule plays a significant role in its activity; the (S)-enantiomer is notably more potent at both CB1 and CB2 receptors compared to the (R)-enantiomer. frontiersin.org For example, in a β-arrestin 2 recruitment assay, the (S)-enantiomer of this compound had an EC₅₀ of 2.9 nM at CB1 receptors, whereas the (R)-enantiomer was significantly less potent. frontiersin.org

When compared to other synthetic cannabinoids like JWH-018, the (S)-enantiomer of this compound demonstrates greater efficacy (Emax) at the CB1 receptor. frontiersin.org In contrast, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a high-efficacy agonist, while THC is a low-efficacy partial agonist. This high potency and efficacy distinguish AB-CHMINACA from both the primary psychoactive component of cannabis and some earlier-generation synthetic cannabinoids. nih.govresearchgate.net

Table 1: Comparative Potency and Efficacy of Cannabinoids at CB1 and CB2 Receptors This table is interactive. Click on the headers to sort the data.

Compound Receptor Potency (EC₅₀) [nM] Efficacy (Eₘₐₓ) [% of Control] Reference
AB-CHMINACA (S)-enantiomer CB1 2.9 335% frontiersin.org
AB-CHMINACA (S)-enantiomer CB2 1.1 148% frontiersin.org
AB-CHMINACA (R)-enantiomer CB1 160 69% frontiersin.org
AB-CHMINACA (R)-enantiomer CB2 31 126% frontiersin.org
JWH-018 CB1 8.0 100% (Control) frontiersin.org
JWH-018 CB2 3.8 100% (Control) frontiersin.org
Δ⁹-THC CB1 - Partial Agonist nih.govojp.gov
ADB-CHMINACA CB1 0.620 - d-nb.info

Agonist Activity Spectrum Analysis

The functional activity of a cannabinoid receptor agonist is not limited to its potency and efficacy in a single pathway but also includes its "agonist activity spectrum" or "biased agonism." This phenomenon describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others (e.g., G-protein activation versus β-arrestin recruitment). portlandpress.comresearchgate.net

This compound has been identified as a full agonist in [³⁵S]GTPγS binding assays. nih.govojp.gov This type of assay measures the activation of G-proteins, indicating that this compound effectively initiates G-protein-mediated signaling upon binding to the CB1 receptor.

Further analysis using assays that measure the recruitment of β-arrestin 2—a key protein in a separate signaling pathway that can also lead to receptor desensitization—reveals more about this compound's activity profile. portlandpress.comfrontiersin.org The (S)-enantiomer of this compound is a highly efficacious activator of β-arrestin 2 recruitment at the CB1 receptor, with an Emax value over three times that of the reference synthetic cannabinoid JWH-018. frontiersin.org This potent engagement of the β-arrestin pathway is a significant characteristic of its pharmacological profile.

In contrast, some studies have noted that this compound does not modulate cyclic AMP (cAMP) levels via CB1 receptors in certain cell systems, a pathway classically associated with Gi/o protein inhibition of adenylyl cyclase. researchgate.net This highlights the complexity of its signaling profile and suggests that its activity may be biased away from the cAMP modulation pathway and towards other signaling arms, such as β-arrestin recruitment and ERK activation. The distinct patterns of intracellular signaling triggered by different agonists like this compound compared to others such as THC, which shows bias for Gαi/o coupling over β-arrestin, may underlie their different pharmacological effects. portlandpress.comresearchgate.net

Structure Activity Relationship Sar Studies

Analysis of Pharmacophore Components

The central scaffold of AB-CHMINACA is an indazole ring system. drugsandalcohol.ie This feature is common to many potent synthetic cannabinoids and is critical for its high affinity for cannabinoid receptors. drugsandalcohol.ienih.gov SAR studies emphasize the importance of the substitution pattern on this core. AB-CHMINACA possesses a 1-(cyclohexylmethyl)-1H-indazole structure. Research comparing this configuration to its regioisomer, where the tail group is attached at the 2-position of the indazole ring, demonstrates the essential nature of the 1-position substitution for potent cannabimimetic activity. nih.govcapes.gov.br Analogs featuring the indazole core, such as ADB-BINACA and 4F-MDMB-BINACA, have also been shown to be potent CB1 receptor agonists, reinforcing the significance of this heterocyclic system in conferring high potency. nih.gov

AB-CHMINACA is characterized by a carboxamide linker connecting the indazole core to a valinamide (B3267577) linked group (N-(1-amino-3-methyl-1-oxobutan-2-yl)). wikipedia.orgwikipedia.org This valine-derived amide moiety is a departure from the naphthyl or adamantane (B196018) groups found in older generations of synthetic cannabinoids. wikipedia.org The carboxamide linker is a frequently observed feature in this class of compounds. elifesciences.org

The nature of the terminal group is a significant determinant of activity. Studies comparing compounds with a terminal amide (valinamide), like in AB-CHMINACA, to those with a terminal methyl ester (valinate) reveal critical differences in receptor interaction. frontiersin.org For instance, while the (S)-enantiomers of both AB-FUBINACA (valinamide) and AMB-FUBINACA (valinate) show similar potency at the CB1 receptor, the difference in potency between the (S) and (R) enantiomers is far more pronounced for the amide-containing compound (>100-fold) than for the ester-containing one (6.1-fold). frontiersin.org This suggests the terminal amide group plays a crucial role in the stereospecific recognition at the receptor, a finding that is particularly pronounced for CB2 receptor interactions. frontiersin.orgresearchgate.net

Role of Linked and Linker Groups

Stereochemical Determinants of Receptor Activity

AB-CHMINACA possesses a chiral center in its valinamide head group, meaning it can exist as two different enantiomers: (S)-AB-CHMINACA and (R)-AB-CHMINACA. drugsandalcohol.ie The synthesis of the compound, often utilizing the naturally available and inexpensive L-valinamide, typically results in the (S)-enantiomer. ofdt.frdrugsandalcohol.ie

Pharmacological studies have confirmed that the stereochemistry at this position is a critical determinant of biological activity. Research demonstrates that the (S)-enantiomer of AB-CHMINACA possesses significantly greater potency at both CB1 and CB2 receptors compared to its (R)-counterpart. frontiersin.orgresearchgate.net This stereoselectivity is particularly evident at the CB2 receptor, where the difference in potency between the enantiomers is more pronounced for compounds featuring the terminal amine moiety, such as AB-CHMINACA. frontiersin.orgresearchgate.net

Enantiomer Potency at Cannabinoid Receptors
CompoundEnantiomerReceptorRelative Potency
AB-CHMINACA / AB-FUBINACA(S)CB1 & CB2Higher
(R)Lower

Regioisomeric Effects on Receptor Interaction Profiles

Regioisomerism, specifically the position of the tail group on the indazole core, has a profound effect on the receptor interaction profile of AB-CHMINACA. The pharmacologically active form is the 1-alkyl-1H-indazole isomer. nih.govcapes.gov.br However, during synthesis, a byproduct, the 2-alkyl-2H-indazole regioisomer, can be formed. nih.govresearchgate.net This 2H-indazole isomer of AB-CHMINACA has been identified in seized products, likely as a manufacturing impurity. capes.gov.brresearchgate.netresearchgate.net

Functional assays reveal a stark difference in activity between these two regioisomers. While AB-CHMINACA (1H-indazole) is a high-potency agonist at both CB1 and CB2 receptors, its 2-alkyl-2H-indazole counterpart demonstrates only low-potency (micromolar) agonist activity at these receptors. nih.govcapes.gov.brresearchgate.netresearchgate.net This significant drop in potency underscores the critical importance of the N1-alkylation of the indazole ring for strong receptor binding and activation.

Regioisomeric Effects on Receptor Activity
RegioisomerCB1 Receptor Activity (EC₅₀)CB2 Receptor Activity (EC₅₀)
AB-CHMINACA (1H-indazole)High Potency (2.1-11.6 nM) nih.govcapes.gov.brHigh Potency (5.6-21.1 nM) nih.govcapes.gov.br
AB-CHMINACA (2H-indazole)Low Potency (Micromolar) nih.govcapes.gov.brLow Potency (Micromolar) nih.govcapes.gov.br

Binding Affinity to Human Serum Albumin (HSA) and Site Characterization

The interaction of AB-CHMINACA with plasma proteins, particularly human serum albumin (HSA), is a key aspect of its pharmacokinetic profile. Studies using high-performance affinity chromatography (HPAC) have shown that AB-CHMINACA exhibits extensive binding to HSA. nih.govresearchgate.net

Displacement chromatography experiments have been employed to identify the specific binding locations on the albumin protein. These studies used site-specific probes, warfarin (B611796) for Sudlow's Site I and L-tryptophan for Sudlow's Site II. nih.govresearchgate.net The results indicated that AB-CHMINACA competes with both warfarin and L-tryptophan for their respective binding sites. nih.govresearchgate.netmdpi.com This demonstrates that AB-CHMINACA is capable of binding to both Site I and Site II on the HSA molecule. nih.govmdpi.com

Furthermore, the binding affinity of AB-CHMINACA to HSA was found to increase in the presence of (S)-ibuprofen, which suggests an allosteric interaction. nih.govmdpi.com These experimental findings have been supported by molecular docking studies, which provide further insight into the recognition mechanisms between AB-CHMINACA and HSA. nih.govresearchgate.net

Metabolic Pathways and Enzyme Kinetics

In Vitro Metabolic Transformation Investigations

To investigate the metabolism of AB-CHIMINACA, researchers have utilized in vitro models, with human liver microsomes (HLMs) being a primary tool. nih.govuantwerpen.be HLMs contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them ideal for simulating phase I metabolism. uantwerpen.be In these studies, this compound is incubated with HLMs in a controlled environment, and the subsequent formation of metabolites is monitored, typically using advanced analytical techniques like liquid chromatography coupled to time-of-flight mass spectrometry (LC-QTOF/MS). nih.govuantwerpen.be

One key study identified a total of twenty-six metabolites of this compound following incubation with HLMs. nih.govuantwerpen.be These metabolites were the result of several distinct metabolic reactions, including hydroxylation, N-dealkylation, and carboxylation. nih.gov The major metabolic pathway observed was hydroxylation mediated by cytochrome P450 enzymes, alongside hydrolysis of the terminal amide group, which leads to a carboxylated metabolite. ecddrepository.org The findings from HLM experiments have shown good correlation with metabolites found in authentic human urine samples, confirming the predictive value of this in vitro model for in vivo metabolism. nih.gov

Table 1: Summary of Metabolite Classes Identified in HLM Incubation of this compound

Metabolite Class Number Identified Primary Enzymatic Pathway Reference
Mono-hydroxylated 7 Cytochrome P450 (CYP) nih.govuantwerpen.be
Di-hydroxylated 6 Cytochrome P450 (CYP) nih.govuantwerpen.be
N-dealkylated 1 Cytochrome P450 (CYP) nih.govuantwerpen.be
Carboxylated 2 Amidase / Carboxylesterase nih.govuantwerpen.be

Among the various CYP isoforms tested, CYP3A4 was identified as the most active enzyme in the metabolism of this compound. nih.govuantwerpen.be CYP3A4 is a major human drug-metabolizing enzyme, responsible for the metabolism of a large percentage of clinically used drugs. mdpi.comnih.gov Its significant role in the hydroxylation of this compound's cyclohexylmethyl moiety is a key finding from these recombinant enzyme studies. d-nb.info While CYP3A4 is the primary contributor, other isoforms such as CYP2C8, CYP2C9, and CYP2C19 have also been shown to be involved in the metabolism of some synthetic cannabinoids, suggesting they may play a lesser role in the biotransformation of this compound. nih.gov

Table 2: Contribution of Recombinant CYP Isoforms to this compound Hydroxylation

CYP Isoform Relative Activity Metabolic Role Reference
CYP3A4 Most Active Major contributor to hydroxylation nih.govuantwerpen.be

In addition to CYP-mediated oxidation, hydrolysis represents another significant metabolic pathway for this compound. Studies have identified two major carboxylated metabolites, which are likely produced by the action of amidase enzymes. nih.govuantwerpen.be Specifically, human carboxylesterases (hCES) are implicated in the hydrolysis of the amide bond in the L-valinamide moiety of this compound. nih.gov This reaction converts the amide group to a carboxylic acid, forming a key metabolite sometimes referred to as AB-CHMINACA carboxylic acid. ecddrepository.orgnih.gov Research on structurally related synthetic cannabinoids like AB-PINACA has shown that hCES1 and hCES2 are involved in this hydrolytic conversion. nih.gov Interestingly, the resulting carboxylic acid metabolite of this compound has been reported to retain significant activity at the cannabinoid CB1 receptor. nih.gov

Recombinant Cytochrome P450 (CYP) Enzyme Contributions

Identification and Characterization of Metabolite Structures

The identification of specific metabolite structures is crucial for developing reliable analytical methods to detect this compound use. High-resolution mass spectrometry is the primary technique used for the structural characterization of these biotransformation products. d-nb.info

Phase I metabolism of this compound is dominated by oxidative reactions, leading to a variety of hydroxylated metabolites. nih.gov In vitro studies using human liver microsomes have successfully identified seven distinct mono-hydroxylated metabolites and six di-hydroxylated metabolites. nih.govuantwerpen.be Hydroxylation primarily occurs on the cyclohexylmethyl portion of the molecule. d-nb.info For instance, 4-hydroxycyclohexylmethyl this compound has been identified as a major metabolite in urine specimens of users. nih.gov Other identified metabolites include those with hydroxylation at different positions on the cyclohexyl ring. caymanchem.com Dihydroxylated metabolites, such as the one that forms AB-CHMINACA metabolite M3A, are also produced through further oxidation. caymanchem.com

Table 3: Examples of Identified Hydroxylated Metabolites of this compound

Metabolite Name/Description Type Site of Metabolism Reference
4-hydroxycyclohexylmethyl AB-CHMINACA (M1) Mono-hydroxylated Cyclohexyl ring nih.gov
AB-CHMINACA hydroxycyclohexyl Mono-hydroxylated Cyclohexyl ring loinc.org
AB-CHMINACA metabolite M1B Mono-hydroxylated Cyclohexyl ring (3-hydroxy) caymanchem.com
AB-CHMINACA metabolite M3A Di-hydroxylated Cyclohexyl ring and valine moiety caymanchem.com

Table of Compound Names

Compound Name Abbreviation/Synonym
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide This compound
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine AB-CHMINACA M2, AB-CHMINACA carboxylic acid
4-hydroxycyclohexylmethyl AB-CHMINACA M1
AB-CHMINACA metabolite M1B N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide
AB-CHMINACA metabolite M3A N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine
MAB-CHMINACA metabolite M3 N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine
AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
AB-FUBINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
Cytochrome P450 3A4 CYP3A4
Cytochrome P450 2C8 CYP2C8
Cytochrome P450 2C9 CYP2C9
Cytochrome P450 2C19 CYP2C19
Human Carboxylesterase 1 hCES1

Carboxylated Metabolites

A significant metabolic pathway for this compound involves the hydrolysis of its terminal amide group, leading to the formation of carboxylated metabolites. nih.govresearchgate.net This reaction is presumed to be catalyzed by amidase enzymes. nih.gov The resulting metabolite, this compound carboxylic acid (M2), where the L-valinamide side chain is hydrolyzed to a carboxylic acid, is considered a major metabolite. mdpi.comresearchgate.net Another prominent carboxylated metabolite is M4, where the entire aminocarbonyl-2-methylpropyl side chain is replaced by a carboxyl group. caymanchem.comglpbio.com This hydrolysis of the outer amide group is a key transformation observed in vitro. ecddrepository.org

In studies of authentic urine samples from users, metabolites formed by the hydrolysis of the amide bond have been identified, confirming the relevance of this pathway in vivo. nih.govcaymanchem.com For instance, the metabolite N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M2) is a detectable product in urine. nih.govcaymanchem.com

Table 1: Key Carboxylated Metabolites of this compound

Metabolite ID Chemical Name Description Source(s)
M2 N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine Formed by hydrolysis of the terminal amide on the L-valinamide moiety. mdpi.comcaymanchem.com
M4 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid Formed by hydrolysis resulting in the replacement of the entire side chain with a carboxyl group. caymanchem.comglpbio.com

Glucuronidated Metabolites

Phase II metabolism of this compound includes the formation of glucuronide conjugates. In vitro studies have identified five different glucuronidated metabolites. nih.gov A notable finding is that glucuronidation appears to occur on a carboxyl group that has been formed during Phase I metabolism, rather than on hydroxyl groups from hydroxylation reactions. ecddrepository.org This indicates that hydrolysis to a carboxylic acid is a prerequisite for this specific conjugation pathway.

However, studies on authentic urine specimens have yielded different observations. One study that identified two major metabolites after analyzing a user's urine sample found that their concentrations did not increase after hydrolysis with β-glucuronidase. nih.gov This suggests that, in that specific case, the detected metabolites were not present in their conjugated glucuronide forms. nih.gov This discrepancy highlights the potential differences between in vitro predictions and in vivo metabolic profiles, which can be influenced by various factors. In contrast to this compound, for other synthetic cannabinoids like 4F-MDMB-BINACA, glucuronidated metabolites have been detected in human biosamples. mdpi.com

N-Dealkylated Metabolites

N-dealkylation is another identified metabolic pathway for this compound. nih.gov This Phase I reaction involves the removal of the cyclohexylmethyl group from the indazole core. The process is mediated by cytochrome P450 enzymes. nih.gov While this pathway has been confirmed in vitro, the N-dealkylated metabolite is generally considered a minor product compared to the major metabolites formed through hydroxylation and carboxylation. nih.gov For other synthetic cannabinoids, such as 4F-MDMB-BINACA and N-butyl pentylone, N-dealkylation is also a recognized metabolic route. mdpi.comcaymanchem.com

Metabolic Stability and Intrinsic Clearance Assessments

Metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), is a critical parameter in assessing the pharmacokinetic profile of a compound. srce.hr For synthetic cannabinoids, these values can vary widely. Studies have indicated that the presence of an amide moiety, as in this compound, tends to slow down the rate of in vitro clearance compared to compounds with a more labile methyl ester group. the-ltg.org This suggests that this compound is less susceptible to rapid hydrolysis than some other synthetic cannabinoids. the-ltg.org

Table 2: Comparative In Vitro Metabolic Stability of Related Synthetic Cannabinoids

Compound In Vitro Half-Life (t½) In Vitro Intrinsic Clearance (CLint, micr) Source(s)
AB-PINACA 18.7 ± 0.4 min 0.037 mL/min/mg ljmu.ac.uk
NNEI 2.3 min (human) Not Specified nih.gov

Enzyme Kinetic Analysis of Metabolic Processes

The metabolism of this compound is primarily driven by cytochrome P450 (CYP) enzymes and carboxylesterases (CES). nih.govecddrepository.org

CYP-Mediated Metabolism: Hydroxylation and N-dealkylation of this compound are carried out by CYP enzymes. nih.gov To identify the specific CYPs involved, experiments with a panel of seven human recombinant CYP enzymes were conducted. These tests revealed that all hydroxylated metabolites of this compound produced by human liver microsomes were also formed by the recombinant CYPs. Among them, CYP3A4 was identified as the most active enzyme in the formation of these metabolites. nih.gov

Amidase/Carboxylesterase-Mediated Metabolism: The hydrolysis of the amide bond in this compound to form carboxylated metabolites is attributed to amidase or carboxylesterase (CES) enzymes. nih.govresearchgate.net Studies investigating the role of human carboxylesterases (hCES) in the metabolism of various synthetic cannabinoids have shown that the hydrolysis of amide linkers can be a significant pathway. researchgate.netuni-saarland.de While some studies on a range of synthetic cannabinoids found that no amide linker hydrolysis occurred under their specific experimental conditions, others have identified amide hydrolysis as a major metabolic route for compounds structurally similar to this compound. researchgate.netresearchgate.netuni-saarland.de For synthetic cannabinoids containing a valine-derived moiety, hydrolysis reactions have been shown to follow classic Michaelis-Menten kinetics. researchgate.netuni-saarland.de

For the related compound AB-PINACA, which also has an amide linkage, inhibition studies have been conducted on major drug-metabolizing enzymes. AB-PINACA was found to inhibit CYP2C8 and CYP2C19 via mixed inhibition and CYP2C9 via competitive inhibition, with Ki values of 16.9 μM, 6.7 μM, and 16.1 μM, respectively. mdpi.com Such interactions are crucial for understanding potential drug-drug interactions.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as AB-CHMINACA) when bound to a second (a receptor, such as a cannabinoid receptor or a transport protein) to form a stable complex. nih.govchemrxiv.org The primary goals of molecular docking are to predict the binding mode and the strength of the interaction, often quantified as a binding affinity or docking score. nih.govchemrxiv.org This method is crucial in drug discovery and for understanding the molecular basis of a ligand's biological effect. nih.gov

Molecular docking studies have been utilized to investigate the binding of AB-CHMINACA to various proteins. While it is known to be a potent agonist at the CB1 (Kᵢ = 0.78 nM) and CB2 (Kᵢ = 0.45 nM) receptors, computational studies also shed light on its interactions with other proteins, such as Human Serum Albumin (HSA). wikipedia.org HSA is the most abundant plasma protein and plays a critical role in the transport and disposition of many drugs. mdpi.com

In one study, molecular docking simulations were performed to understand the binding of AB-CHMINACA and other synthetic cannabinoids to HSA. mdpi.comnih.gov The calculations, performed using AutoDock Vina, confirmed a high binding affinity for HSA, which is consistent with experimental data showing extensive binding (98.7% to 99.9%) for this class of compounds. mdpi.comnih.govresearchgate.net The docking simulations for AB-CHMINACA at site I of HSA yielded a notable docking score, indicating a strong and stable interaction. mdpi.com The lipophilic nature of synthetic cannabinoids, including AB-CHMINACA, is a significant factor contributing to their high binding affinity for the protein. mdpi.com

Docking Scores and Binding Data for Synthetic Cannabinoids with HSA

CompoundTarget Protein SiteDocking Score (kcal/mol)Experimental Binding (%)
AB-CHMINACAHSA (Site I)-8.999.7%
5F-AMBHSA (Site I)-9.099.8%
AB-PINACAHSA (Site I)-8.698.7%
AMB-FUBINACAHSA (Site I)-9.199.8%
Data sourced from a study on the binding affinity of synthetic cannabinoids to Human Serum Albumin (HSA). mdpi.comnih.gov

Experimental displacement studies further revealed that AB-CHMINACA competes not only with the site I marker warfarin (B611796) but also with the site II marker L-tryptophan, suggesting it can bind to both major drug-binding sites on HSA. nih.govresearchgate.net

A detailed analysis of the docking poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For the interaction between AB-CHMINACA and site I of HSA, molecular docking identified key hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net

The valinamide (B3267577) portion of AB-CHMINACA plays a crucial role in anchoring the molecule within the binding pocket. Specific hydrogen bond interactions were predicted between AB-CHMINACA and the amino acid residues Lysine 199 (Lys199), Glutamic acid 292 (Glu292), and Tyrosine 150 (Tyr150) of HSA. mdpi.comnih.govresearchgate.net These interactions, along with the hydrophobic interactions driven by the compound's cyclohexylmethyl and indazole groups, contribute to the stable binding predicted by the docking score. mdpi.com

Predicted Hydrogen Bond Interactions for AB-CHMINACA at HSA Site I

LigandInteracting Residue in HSAInteraction Type
AB-CHMINACALys199Hydrogen Bond
AB-CHMINACAGlu292Hydrogen Bond
AB-CHMINACATyr150Hydrogen Bond
Data from molecular docking simulations of AB-CHMINACA within the binding pocket of Human Serum Albumin (HSA). mdpi.comresearchgate.net

For cannabinoid receptors, while specific docking studies on AB-CHMINACA are less detailed in the public literature, research on similar synthetic cannabinoids like MDMB-FUBINACA highlights common interaction points. elifesciences.orgbiorxiv.org These typically involve aromatic residues such as F170 and F268 and hydrophobic residues within the binding pocket that accommodate the ligand's tail group. elifesciences.org The differences in binding pocket interactions, particularly with transmembrane helix 7 (TM7), are thought to contribute to the distinct signaling profiles of different synthetic cannabinoids. elifesciences.orgbiorxiv.org

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. researchgate.netnih.govtemple.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein and the ligand and the stability of their interactions in a simulated physiological environment. temple.edubiorxiv.org

MD simulations have been applied to study the conformational dynamics of cannabinoid receptors and their complexes with various ligands. biorxiv.orgresearchgate.netrsc.org These studies reveal that ligand binding can induce and stabilize specific receptor conformations, which is critical for receptor activation and downstream signaling. rsc.org For instance, simulations comparing the apo (unliganded) and ligand-bound states of the CB1 receptor show that the inactive state is conformationally more heterogeneous, while the active state is more stable but flexible in specific regions. biorxiv.org

Although detailed MD simulation studies focusing specifically on AB-CHMINACA are limited, simulations of related synthetic cannabinoids like MDMB-FUBINACA provide valuable insights. elifesciences.orgbiorxiv.org These simulations help to understand the unbinding pathways of ligands from the CB1 receptor and how variations in the binding pocket interactions can allosterically modulate intracellular regions of the receptor, potentially influencing signaling bias (e.g., towards β-arrestin pathways). elifesciences.orgbiorxiv.org Such simulations are crucial for understanding how structural differences among synthetic cannabinoids can lead to varied pharmacological and toxicological outcomes. mdpi.com

Free Energy Calculation Approaches

Accurately predicting the binding affinity of a ligand to its receptor is a primary goal of computational drug design. arxiv.org While docking scores provide a rapid estimate, more rigorous and computationally intensive methods are needed for higher accuracy. researchgate.net Free energy calculation methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are used to compute the relative or absolute binding free energy (ΔG) of a ligand. researchgate.netmdpi.com

These methods rely on "alchemical" transformations, where one molecule is computationally transformed into another (e.g., a ligand in solvent and a ligand in the binding site) along a non-physical pathway. researchgate.netnih.gov By simulating multiple intermediate states along this pathway, the free energy difference between the start and end states can be calculated with high precision. youtube.com

These approaches are particularly powerful for calculating the relative binding affinity between two closely related ligands, which can guide the optimization of lead compounds. researchgate.netnih.gov For example, this approach could be used to precisely calculate the change in binding affinity resulting from the substitution of the cyclohexylmethyl group in AB-CHMINACA with another chemical moiety. While specific applications of these advanced methods to AB-CHMINACA are not widely published, they represent the gold standard for computational binding affinity prediction and are a key tool in the study of structure-activity relationships for synthetic cannabinoids. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com A QSAR model takes the form of an equation that relates numerical representations of a molecule's structure (known as molecular descriptors) to a quantitative measure of its activity, such as binding affinity (Ki) or functional potency (EC50). wikipedia.orgjocpr.com

The process involves several key steps:

Data Set Assembly: A collection of compounds with known chemical structures and measured biological activities is gathered. mdpi.com For synthetic cannabinoids, this would include compounds like AB-CHMINACA and its analogs. researchgate.netfrontiersin.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, number of hydrogen bond donors/acceptors). jocpr.comnih.gov

Model Development: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity. medcraveonline.commdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it can accurately predict the activity of new, untested compounds. mdpi.comnih.gov

QSAR models are valuable for predicting the potency of newly designed or identified synthetic cannabinoids, helping to prioritize which compounds to synthesize and test. wikipedia.orgjocpr.com Given the high potency of AB-CHMINACA, it serves as an important data point in the development of QSAR models for indazole-3-carboxamide synthetic cannabinoids, helping to identify the key structural features that confer high affinity and efficacy at cannabinoid receptors. wikipedia.orgmdpi.com

Advanced Analytical Methodologies for Detection and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), coupled with chromatographic separation, is a cornerstone for the analysis of synthetic cannabinoids. nih.govunodc.org It provides excellent sensitivity for detecting trace amounts and detailed structural information based on mass-to-charge ratios of the parent molecule and its fragments. Analysis of AB-CHIMINACA in biological matrices is often performed with gas or liquid chromatography combined with mass spectrometry or tandem mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for identifying this compound in seized materials. researchgate.netacs.org In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being ionized and fragmented in the mass spectrometer. swgdrug.org The resulting electron ionization (EI) mass spectrum serves as a chemical fingerprint.

The EI mass spectrum of AB-CHMINACA exhibits a characteristic fragmentation pattern. cuny.edu The cleavage of the C-N bond of the amide group connected to the indazole ring is a primary fragmentation pathway. fxcsxb.com Key ion signals are consistently observed at specific mass-to-charge (m/z) ratios, which are crucial for its identification. cuny.edufrontiersin.org For instance, GC-MS fragmentation of AB-CHMINACA consistently shows major ion signals at m/z 312.3, 241.2, and 145.1. cuny.edu The ion at m/z 241 is often the base peak. frontiersin.org The molecular ion is observed at m/z 356.3. cuny.edu These fragmentation patterns help distinguish AB-CHMINACA from its analogs. cuny.edu GC-MS has been successfully applied to identify and quantify AB-CHMINACA in seized herbal blends. nih.govresearchgate.net

Table 1: Characteristic GC-MS (EI) Fragmentation Ions for AB-CHMINACA

Mass-to-Charge (m/z)Relative Intensity (%)Reference
356.3Variable (Molecular Ion) cuny.edu
31284 frontiersin.org
241100 (Base Peak) frontiersin.org
14558 frontiersin.org
5528 frontiersin.org

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers high sensitivity and selectivity for detecting AB-CHMINACA and its metabolites in biological matrices like urine, blood, and oral fluid. nih.govnih.gov These methods are preferred for biological samples because they can analyze compounds that are not volatile enough for GC-MS and can detect metabolites at very low concentrations. nih.govmdpi.com

LC-MS/MS assays are the most widely used approaches for the selective identification of synthetic cannabinoids. nih.gov These protocols typically use a reverse-phase C18 column for chromatographic separation with a mobile phase gradient of acetonitrile (B52724) and water, both containing an additive like formic acid to improve ionization. nih.gov Detection is often performed using electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for quantification, which enhances specificity by monitoring specific precursor-to-product ion transitions. nih.govfarmaciajournal.com

LC-QTOF-MS combines the separation power of LC with the high mass accuracy of a TOF analyzer, enabling the detection of AB-CHMINACA and its metabolites in complex samples. nih.gov This technique was used to monitor the formation of AB-CHMINACA metabolites in human liver microsome studies. nih.gov A study developing a screening method for numerous synthetic cannabinoids in urine utilized ultra-high-pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS).

Table 2: Example LC-MS/MS Protocol Parameters for AB-CHMINACA Detection

ParameterDescriptionReference
ChromatographyUHPLC with C18 column unipd.it
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid nih.gov
IonizationElectrospray Ionization (ESI), positive mode swgdrug.orgfarmaciajournal.com
Detection ModeDynamic Multiple Reaction Monitoring (MRM) nih.gov
ApplicationScreening and quantification in whole blood and urine nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the non-targeted screening of new psychoactive substances, including AB-CHMINACA. nih.govresearchgate.net Unlike targeted methods that look for specific, known compounds, non-targeted HRMS screening allows for the detection of both known and previously unidentified analogs by acquiring full-scan, accurate mass data. researchgate.netresearchgate.net This capability is crucial for keeping pace with the constant emergence of new synthetic cannabinoid derivatives. researchgate.net

Instruments like the QTOF mass spectrometer provide high mass accuracy, which enables the determination of the elemental composition of an unknown compound. nih.govnih.gov This high specificity reduces the list of potential candidates for an unknown substance, even without an analytical standard for comparison. researchgate.net Retrospective data analysis is a key advantage of HRMS; once data is collected, it can be re-interrogated at a later time to search for newly identified compounds without re-analyzing the sample. nih.gov This approach has been proposed as a potential solution to the challenges posed by the rapidly evolving drug market. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and LC-QTOF-MS) Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of AB-CHMINACA and for distinguishing it from its isomers. drugsandalcohol.ienih.gov While MS techniques are excellent for detection and providing fragmentation information, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation. iosrjournals.orgoup.com Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed. frontiersin.orgnih.govoup.com

The Latvian Institute of Organic Synthesis confirmed the structure of a seized sample of AB-CHMINACA using NMR. drugsandalcohol.ie Detailed 1H and 13C NMR data have been published, providing a reference for forensic and research laboratories. frontiersin.orgindustry.gov.au For example, specific chemical shifts (δ) in the 1H NMR spectrum correspond to the protons in different parts of the molecule, such as the indazole core, the cyclohexylmethyl group, and the valine amide moiety. frontiersin.org Similarly, 13C NMR provides the chemical shifts for each carbon atom in the structure. frontiersin.orgindustry.gov.au This detailed structural information is critical for differentiating between regioisomers, such as the 1H-indazole and 2H-indazole forms, which can have different chemical properties. nih.govnih.gov

Table 3: Selected NMR Data for (S)-AB-CHMINACA in CDCl₃

NucleusChemical Shift (δ ppm)Multiplicity / AssignmentReference
¹H8.29-8.31m, 1H (Indazole) frontiersin.org
¹H4.51dd, 1H (CH-Valine) frontiersin.org
¹H4.20d, 2H (CH₂-Cyclohexyl) frontiersin.org
¹³C173.62s, 1C (Amide C=O) frontiersin.org
¹³C163.14s, 1C (Carboxamide C=O) frontiersin.org
¹³C141.48s, 1C (Indazole Quaternary C) frontiersin.org
¹³C57.93s, 1C (CH-Valine) frontiersin.org

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step before instrumental analysis to remove interferences, reduce matrix effects, and concentrate the target analyte, thereby increasing the sensitivity and reliability of the detection method. nih.govrsc.org This is particularly important for complex biological matrices such as blood, urine, and oral fluid. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a common and straightforward sample preparation technique used for the extraction of AB-CHMINACA and other synthetic cannabinoids from various matrices. researchgate.netnih.govresearchgate.net This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological phase and an organic solvent. researchgate.net

For synthetic cannabinoids, which are generally hydrophobic, LLE with an organic solvent is effective. researchgate.net In a case report of a non-fatal intoxication, LLE was used to extract AB-CHMINACA from urine and stomach content before GC-MS analysis. nih.gov Another study aimed at identifying and quantifying AB-CHMINACA in seized herbal materials also applied an LLE sample preparation technique. nih.govresearchgate.netresearchgate.net The choice of solvent (e.g., ethyl acetate, hexane) and pH conditions can be optimized to maximize the recovery of the target compound. rsc.orgnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in forensic and clinical toxicology for the isolation and concentration of analytes from complex biological matrices prior to chromatographic analysis. nih.gov For synthetic cannabinoids like this compound, which are often present at low concentrations in samples such as urine, blood, and hair, SPE is crucial for removing interferences and enhancing detection sensitivity. nih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. lcms.cz

The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound and its metabolites, various sorbents have been evaluated. In one study focused on the analysis of 61 synthetic cannabinoid metabolites in urine, researchers assessed four different mixed-mode cation exchange commercial sorbents. researchgate.net The best results, in terms of apparent recoveries, were achieved using a strong cationic sorbent, demonstrating the importance of methodological optimization for these compounds. researchgate.net Other methods have employed non-endcapped C18 material for extracting a broad range of new psychoactive substances, including synthetic cannabinoids, from serum samples. researchgate.net

The general steps in an SPE protocol include conditioning the sorbent, loading the sample, washing away matrix components, and eluting the target analyte. lcms.cz For instance, a method for screening synthetic cannabinoids in urine involved enzymatic pre-treatment with ß-glucuronidase, followed by automated SPE. researchgate.net The selection of appropriate wash and elution solvents is key to achieving high recovery and a clean extract. Due to the lipophilic nature of this compound, organic solvents or mixtures with organic modifiers are typically used for elution. unodc.org

The following table summarizes a generalized SPE protocol for synthetic cannabinoids, including this compound, based on common laboratory practices.

SPE StepSolvent/ReagentPurposeReference
Sorbent TypeMixed-Mode Cation Exchange (e.g., SCX) or Reversed-Phase (e.g., C18)Retention of this compound from the aqueous sample matrix. researchgate.net
ConditioningMethanol, followed by water or bufferTo activate the sorbent functional groups and ensure reproducible retention. lcms.cz
Sample LoadingPre-treated biological matrix (e.g., hydrolyzed urine, serum)Introduction of the analyte to the SPE cartridge. researchgate.net
Wash StepAqueous buffer, often with a small percentage of organic solventTo remove hydrophilic and weakly bound interferences. lcms.cz
ElutionOrganic solvent or a mixture (e.g., Methanol, Acetonitrile, or ethyl acetate-based mixtures)To disrupt analyte-sorbent interactions and recover the purified this compound. researchgate.net

Development of Certified Reference Standards and Deuterated Analogues for Analytical Applications

The unambiguous identification and accurate quantification of this compound in forensic casework and clinical toxicology are critically dependent on the availability of high-purity Certified Reference Materials (CRMs) and stable isotope-labeled internal standards, such as deuterated analogues. drugsandalcohol.ieuniklinik-freiburg.de

A Certified Reference Material is a standard of high purity and well-defined concentration, produced by an accredited manufacturer according to international standards like ISO 17034. lgcstandards.comcaymanchem.com These CRMs are essential for calibrating analytical instruments and validating methods, ensuring that the results are accurate and traceable. bertin-bioreagent.com Several chemical suppliers provide AB-CHMINACA as a CRM, often as a neat solid or in a calibrated solution, intended for research and forensic applications. lgcstandards.comcaymanchem.combertin-bioreagent.com The use of these standards is a prerequisite for the development of robust and reliable analytical methods, such as those based on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tandfonline.com

Due to the complexity of biological matrices, analytical signals can be affected by matrix effects, leading to either suppression or enhancement of the analyte response and compromising quantitative accuracy. uniklinik-freiburg.de To compensate for these effects and for variations during sample preparation, stable isotope-labeled internal standards are employed. bertin-bioreagent.com For this compound, deuterated analogues like AB-CHMINACA-d4 are available. bertin-bioreagent.comlgcstandards.com In this analogue, four hydrogen atoms on the indazole ring are replaced with deuterium. lgcstandards.com Since the physicochemical properties of the deuterated standard are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar matrix effects and extraction efficiencies. bertin-bioreagent.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, the ratio of the analyte to the internal standard can be used for precise quantification, correcting for any analytical variability. uniklinik-freiburg.debertin-bioreagent.com The use of deuterated internal standards is strongly recommended, particularly for challenging analytes like AB-CHMINACA that exhibit significant matrix effects. uniklinik-freiburg.de

The continuous emergence of new synthetic cannabinoids necessitates the rapid development and availability of these crucial reference materials to forensic laboratories and researchers, enabling them to keep their analytical methods current and reliable. drugsandalcohol.ie

Q & A

Q. Methodological Answer :

  • Pre-registration : Document protocols on platforms like Open Science Framework to reduce selective reporting.
  • Reagent standardization : Source this compound from certified suppliers (e.g., NIST reference materials).
  • Cross-lab validation : Share raw data (chromatograms, spectral libraries) via repositories like MetaboLights.
  • Error reporting : Quantify uncertainties in purity assessments (e.g., ±2% for GC-MS) and disclose batch-to-batch variability .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Q. Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
  • Outlier management : Apply Grubbs’ test to exclude anomalous datapoints, with justification in supplementary materials.
  • Multiplicity correction : Use Benjamini-Hochberg procedures for studies with >5 endpoints to control false discovery rates .

Basic: What criteria should guide the selection of control compounds in this compound receptor-binding assays?

Q. Methodological Answer :

  • Pharmacological relevance : Use well-characterized agonists/antagonists (e.g., CP55,940 for CB1, SR141716A for antagonism).
  • Structural similarity : Include analogs like MDMB-Fubinaca to assess SAR trends.
  • Concentration matching : Normalize controls to equimolar concentrations of this compound. Report Ki values with 95% confidence intervals .

Basic: How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

Q. Methodological Answer :

  • Protocol review : Submit to IACUC for approval, emphasizing the 3Rs (Replacement, Reduction, Refinement).
  • Endpoint definitions : Predefine humane endpoints (e.g., >20% weight loss, seizures) to minimize suffering.
  • Data transparency : Publish negative outcomes to avoid publication bias .

Advanced: How can machine learning enhance the prediction of this compound’s metabolic pathways?

Q. Methodological Answer :

  • Data training : Use existing metabolic datasets (e.g., HMDB, DrugBank) to train neural networks.
  • Feature selection : Input molecular descriptors (logP, topological surface area) to predict Phase I/II metabolism.
  • Validation : Compare in silico predictions with in vitro microsomal data. Disclose accuracy metrics (AUC-ROC >0.85) .

Advanced: What strategies mitigate confounding variables in epidemiological studies on this compound exposure?

Q. Methodological Answer :

  • Stratified sampling : Recruit cohorts matched for age, polysubstance use, and regional prevalence.
  • Biomarker correction : Adjust for creatinine levels in urine samples to normalize metabolite concentrations.
  • Causal inference : Apply directed acyclic graphs (DAGs) to identify and adjust for mediators/confounders .

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